Thalidomide-O-acetamido-PEG1-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-PEG1-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-acid involves multiple steps, starting with the modification of thalidomide to introduce an acetamido group. This is followed by the attachment of a PEG linker to the modified thalidomide. The final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in scientific research .
Scientific Research Applications
Thalidomide-O-acetamido-PEG1-C2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Utilized in the development of targeted therapies for various diseases.
Industry: Applied in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-acid involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for the regulation of various cellular pathways and has significant implications for the development of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another cereblon ligand-linker conjugate used in PROTAC technology.
Thalidomide-O-PEG1-C2-acid: A similar compound with slight variations in the linker structure.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-acid is unique due to its specific structure, which allows for efficient binding to cereblon and effective degradation of target proteins. This makes it a valuable tool in the development of targeted therapies and the study of cellular pathways .
Properties
Molecular Formula |
C20H21N3O9 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28) |
InChI Key |
MZFQNXDMXWPQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.